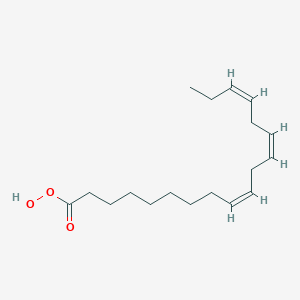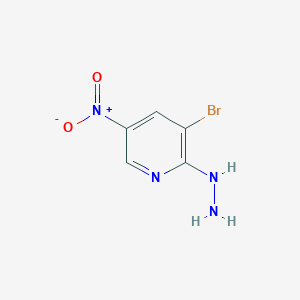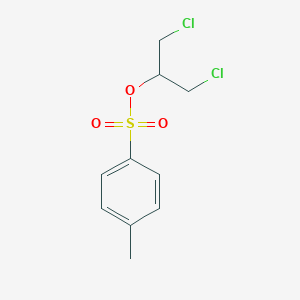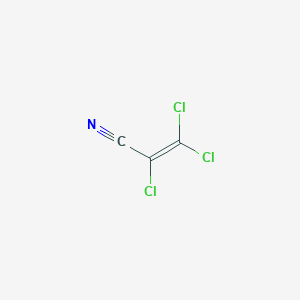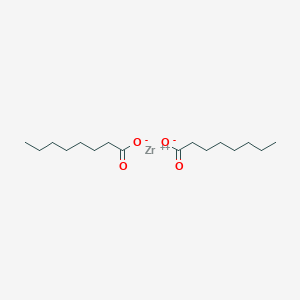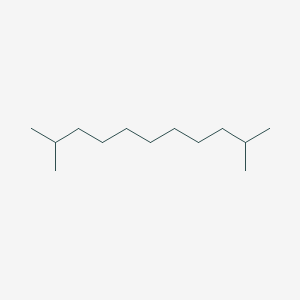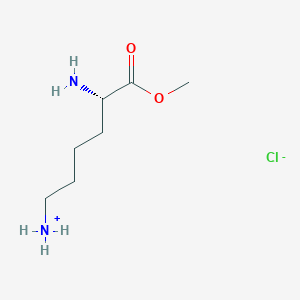
Methyl L-lysinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl L-lysinate hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of L-lysine, which is an essential amino acid that is required for the synthesis of proteins in the body. Methyl L-lysinate hydrochloride is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
Methyl L-lysinate hydrochloride is a substrate for enzymes that remove methyl groups from lysine residues in histone proteins. This process is known as histone demethylation and is an important mechanism for regulating gene expression. The removal of methyl groups from histone proteins can lead to the activation or repression of genes depending on the specific lysine residue that is demethylated.
Effets Biochimiques Et Physiologiques
Methyl L-lysinate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of LSD1 and LSD2 enzymes, which can lead to the upregulation of genes involved in cancer progression. Methyl L-lysinate hydrochloride has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl L-lysinate hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one limitation of Methyl L-lysinate hydrochloride is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of Methyl L-lysinate hydrochloride in experiments to avoid toxicity.
Orientations Futures
There are several future directions for research on Methyl L-lysinate hydrochloride. One area of research is the development of new compounds that are based on Methyl L-lysinate hydrochloride. These compounds could have improved properties such as increased stability and reduced toxicity. Another area of research is the investigation of the role of Methyl L-lysinate hydrochloride in the regulation of gene expression in different cell types. This could lead to the identification of new targets for the treatment of diseases such as cancer and inflammation.
Méthodes De Synthèse
Methyl L-lysinate hydrochloride can be synthesized by reacting L-lysine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization from water.
Applications De Recherche Scientifique
Methyl L-lysinate hydrochloride is used in scientific research as a substrate for enzymes such as lysine-specific demethylase 1 (LSD1) and lysine-specific demethylase 2 (LSD2). These enzymes play a critical role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins. Methyl L-lysinate hydrochloride is also used as a building block for the synthesis of other compounds such as peptide nucleic acids (PNAs) and lysine-based dendrimers.
Propriétés
Numéro CAS |
15445-34-8 |
|---|---|
Nom du produit |
Methyl L-lysinate hydrochloride |
Formule moléculaire |
C7H17ClN2O2 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
methyl (2S)-2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
FORVAIDSGSLRPX-RGMNGODLSA-N |
SMILES isomérique |
COC(=O)[C@H](CCCC[NH3+])N.[Cl-] |
SMILES |
COC(=O)C(CCCCN)N.Cl |
SMILES canonique |
COC(=O)C(CCCC[NH3+])N.[Cl-] |
Synonymes |
methyl L-lysinate hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



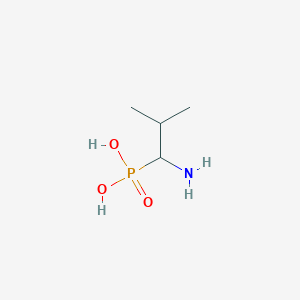
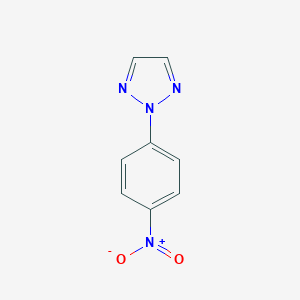
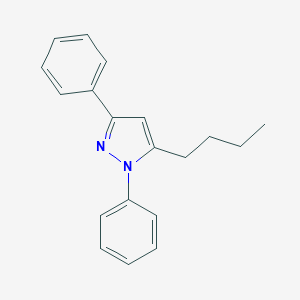
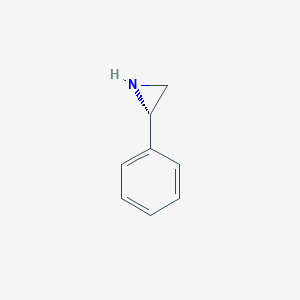
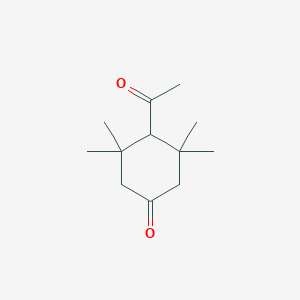
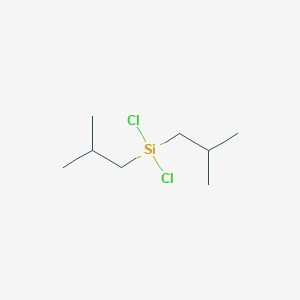
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
